N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine is a synthetic compound with potential applications in medicinal chemistry, particularly as a pharmacological agent. This compound features a pyrimidine ring substituted with various functional groups, including a chlorinated amine and a methylsulfanyl group, which may contribute to its biological activity.
This compound can be classified as a pyrimidine derivative due to its structural framework. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. The specific compound discussed here falls under the category of substituted pyrimidines, which are often explored for their therapeutic properties, including anti-cancer and anti-inflammatory activities .
The synthesis of N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine can be achieved through several methods, commonly involving multi-step reactions. Key steps typically include:
The synthesis process may require careful control of reaction conditions such as temperature and pH to optimize yields and purity .
The molecular structure of N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine can be represented as follows:
The structural features include:
N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine may participate in various chemical reactions due to its functional groups:
The mechanism of action for N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine is not fully elucidated but is hypothesized based on similar compounds. It likely involves:
Studies on related compounds suggest that modifications to the pyrimidine ring significantly impact binding affinity and selectivity toward target proteins .
The physical properties of N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine include:
Chemical properties include stability under standard conditions but may vary based on environmental factors such as temperature and pH .
N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine has potential applications in:
Research continues to explore the full range of biological activities associated with this compound, aiming to harness its properties for therapeutic applications .
Pyrimidine derivatives constitute a cornerstone of medicinal chemistry due to their structural versatility and presence in essential biomolecules. As privileged scaffolds, they enable precise modulation of pharmacokinetic and pharmacodynamic properties through strategic substituent placements. The compound N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine exemplifies this paradigm, integrating halogen, alkylthio, and secondary amine modifications to optimize target engagement. Its design reflects deliberate exploitation of pyrimidine’s hydrogen-bonding capacity, planar geometry, and tolerance for diverse functionalizations—attributes critical for interacting with biological macromolecules such as enzymes and receptors [6].
Multi-substituted pyrimidines serve as molecular "toolkits" where each substituent contributes distinct electronic, steric, and solubility characteristics. In the subject compound, three key modifications synergize to enhance its bioactivity profile:
Table 1: Functional Group Contributions to Pyrimidine Bioactivity
Substituent Position | Group | Electronic Effect | Biological Role |
---|---|---|---|
4 | Chloro | σₚ = +0.23 (Hammett) | Enhances electrophilicity; improves cell penetration |
5 | Methylsulfanyl | σₚ = -0.04 (Mesomeric +I) | Facilitates hydrophobic pocket binding |
6 | Cyclohexylamino | Steric bulk (ΔlogP = +2.1) | Promotes target selectivity and metabolic stability |
2 | Methylamino | Basic (pKa ≈ 7.2) | Modulates solubility and H-bond acceptor capacity |
These features collectively enable applications in cancer therapeutics, as evidenced by structural analogs demonstrating inhibition of histone deacetylases (HDACs) and Jumonji domain-containing demethylases (JMJD3)—targets implicated in oncogenesis [2] [6]. The chloro and methylsulfanyl groups particularly mimic steric and electronic features in FDA-approved pyrimidine drugs such as Erlotinib, underscoring their pharmacophoric relevance [6].
Systematic nomenclature of polysubstituted pyrimidines follows IUPAC priority rules, where parent heterocycle numbering prioritizes the lowest locants for principal functional groups. For the compound N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine:
Thus, the formal IUPAC name is 6-chloro-4-N-cyclohexyl-2-N-methyl-5-methylsulfanylpyrimidine-2,4-diamine, emphasizing the diamine functionality at positions 2 and 4 .
Table 2: IUPAC Name Deconstruction
Component | Interpretation | Position |
---|---|---|
6-Chloro | Chlorine atom at carbon 6 | C6 |
4-N-Cyclohexyl | Cyclohexylamino group attached to N4 | N4 |
2-N-Methyl | Methylamino group attached to N2 | N2 |
5-Methylsulfanyl | Methylthioether at carbon 5 | C5 |
Pyrimidine-2,4-diamine | Diamine substitution at positions 2 and 4 of pyrimidine | - |
The SMILES notation CNC1=NC(=C(C(=N1)Cl)SC)NC2CCCCC2
further encodes molecular connectivity: It depicts the pyrimidine ring (N1=C(NC2CCCCC2)C(SC)=C(Cl)N=C1NC
), confirming chloro at C4, methylsulfanyl at C5, cyclohexylamino at N4, and methylamino at N2 . Such precise nomenclature ensures unambiguous communication in pharmacological databases and synthetic protocols.
The strategic incorporation of methylsulfanyl and cyclohexylamino groups in heterocycles evolved from empirical observations to rational drug design:
Table 3: Key Milestones in Heterocyclic Modifications
Era | Development | Exemplar Compound |
---|---|---|
1970–1980 | Methylsulfanyl as methoxy bioisostere | 5-Substituted-2-thiouracil |
1990–2000 | Cyclohexylamino for kinase selectivity | Imatinib (Gleevec®) analogs |
2010–Present | Dual-target inhibitors with SCH₃/NHC₆H₁₁ motifs | JMJD3/HDAC inhibitors [2] |
The convergence of these groups in pyrimidines reflects cheminformatic advances. Recent skeletal editing workflows prioritize transformations like pyridine→pyrimidine to optimize target affinity, where methylsulfanyl/cyclohexylamino combinations yield novel chemical space inaccessible via traditional synthesis [4]. This evolution underscores their indispensability in modern pharmacophore design.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9